2-Cyclopropyl-6-methoxyphenylboronic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in USP1 Inhibitor Development
2-Cyclopropyl-6-methoxyphenylboronic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in USP1 Inhibitor Development
Executive Summary
In modern drug discovery, the design of highly selective kinase and protease inhibitors frequently relies on the incorporation of sterically hindered biaryl motifs. 2-Cyclopropyl-6-methoxyphenylboronic acid (CAS: 2225169-89-9) has emerged as a critical building block in the synthesis of such complex scaffolds[1],[2]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its synthetic methodologies, and its pivotal role in developing Ubiquitin-Specific Protease 1 (USP1) inhibitors for targeted cancer therapies[3],[4].
Chemical Structure & Physicochemical Properties
The unique utility of 2-cyclopropyl-6-methoxyphenylboronic acid stems from its highly congested ortho,ortho-disubstituted architecture.
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The Cyclopropyl Group: Unlike an isopropyl group, the cyclopropyl ring provides a rigid, flat steric bulk that restricts the rotation of the resulting biaryl bond (inducing favorable atropisomerism) while maintaining superior metabolic stability against cytochrome P450 oxidation.
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The Methoxy Group: Acts as a strong electron-donating group via resonance, enriching the aromatic ring, while simultaneously serving as a highly directional hydrogen-bond acceptor for target protein interactions.
Table 1: Physicochemical & Structural Data
| Property | Value |
| Chemical Name | 2-Cyclopropyl-6-methoxyphenylboronic acid |
| CAS Registry Number | 2225169-89-9 |
| Molecular Formula | C10H13BO3 |
| Molecular Weight | 192.02 g/mol |
| SMILES | OB(O)C1=C(C2CC2)C=CC=C1OC |
| Purity Standard | ≥98% (Typical commercial specification)[2] |
Mechanistic Insights: Overcoming Steric Hindrance in Cross-Coupling
Standard Suzuki-Miyaura coupling conditions often fail when applied to ortho,ortho-disubstituted boronic acids due to the high activation energy required for the transmetalation step. The steric bulk shields the boron atom, preventing the formation of the critical palladium-boronate intermediate.
To overcome this, we must rationally adjust the reaction parameters. The use of bulky, electron-rich ligands (like SPhos or dppf) accelerates oxidative addition and forces the challenging reductive elimination step. Furthermore, utilizing stronger bases (such as K₃PO₄) ensures efficient formation of the reactive boronate complex.
Table 2: Reaction Optimization for Sterically Hindered Suzuki Coupling
| Parameter | Standard Condition | Optimized Condition | Causality / Rationale |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or Pd2(dba)3 / SPhos | Bidentate or bulky Buchwald ligands prevent catalyst deactivation and facilitate reductive elimination of bulky biaryls. |
| Base | Na2CO3 | K3PO4 or Ba(OH)2 | Stronger bases accelerate transmetalation, which is the rate-limiting step for sterically hindered boronates. |
| Solvent | Toluene/H2O | 1,4-Dioxane/H2O | Higher boiling point allows for increased thermal energy to overcome the steric activation barrier. |
Experimental Protocol: A Self-Validating Synthetic System
The following protocols describe the synthesis of the boronic ester (BB-3) from its phenol precursor and its subsequent coupling. As a self-validating system, each step includes mandatory In-Process Controls (IPCs) to guarantee causality and prevent the propagation of impurities[3].
Step 1: Triflation of 2-Cyclopropyl-6-methoxyphenol
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Reagents: 2-cyclopropyl-6-methoxyphenol (0.55 mmol), Trifluoromethanesulfonic anhydride (Tf₂O, 0.5 mL), Pyridine (0.5 mL), Dichloromethane (DCM, 5 mL).
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Procedure: Dissolve the phenol in DCM and pyridine. Add Tf₂O dropwise at 0°C, then reflux for 30 minutes. Quench with saturated NH₄Cl solution and extract with DCM.
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Causality: Pyridine acts dually as a base to deprotonate the phenol and as an acid scavenger for the triflic acid byproduct. DCM provides a non-polar, aprotic environment that stabilizes the highly reactive electrophilic intermediate.
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Validation (IPC): TLC (Ethyl Acetate:Hexane = 1:10) must show complete disappearance of the phenol spot. LC-MS must confirm the mass of the triflate intermediate.
Step 2: Miyaura Borylation
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Reagents: Aryl triflate (0.33 mmol), Bis(pinacolato)diboron [(BPin)₂, 0.50 mmol], Pd(dppf)Cl₂ (0.03 mmol), KOAc (1.0 mmol), 1,4-Dioxane (5 mL).
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Procedure: Degas the mixture under N₂. Heat to 100°C for 12 hours. Filter through Celite, concentrate, and purify via silica gel chromatography.
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Causality: Direct lithiation of the arene is poorly regioselective. Utilizing the triflate ensures absolute regiocontrol. KOAc is chosen over stronger bases to facilitate transmetalation without hydrolyzing the newly formed BPin ester.
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Validation (IPC): LC-MS must confirm the [M+H]⁺ peak at m/z 275. NMR should show the characteristic pinacol methyl singlet at ~1.3 ppm.
Step 3: Suzuki-Miyaura Coupling (Application)
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Procedure: Combine the boronic ester, a heteroaryl halide (e.g., a substituted pyrazolopyrimidine), Pd(dppf)Cl₂, and K₃PO₄ in Dioxane/H₂O (4:1). Degas and heat at 90°C until completion.
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Validation (IPC): Monitor via LC-MS to ensure the consumption of the halide. The biphasic system self-validates by partitioning inorganic salts into the aqueous layer, simplifying the organic extraction.
Synthetic workflow from phenol precursor to USP1 inhibitor via Suzuki-Miyaura coupling.
Application in Drug Discovery: Targeting USP1 in Oncology
The primary pharmaceutical application of 2-cyclopropyl-6-methoxyphenylboronic acid is the synthesis of substituted pyrazolopyrimidines and purines, which act as potent inhibitors of Ubiquitin-Specific-Processing Protease 1 (USP1)[3],[4].
The Biological Mechanism
USP1 is a critical deubiquitinase that regulates the Fanconi Anemia (FA) DNA repair pathway[5],[6]. Upon DNA damage (e.g., cross-linking induced by platinum-based chemotherapies like cisplatin), the FA core complex mono-ubiquitinates the FANCD2 and FANCI heterodimer, targeting it to chromatin to initiate Homologous Recombination (HR) repair[5],[7].
For the DNA repair cycle to complete, FANCD2 and FANCI must be deubiquitinated by the USP1/UAF1 complex[6]. By utilizing a USP1 inhibitor (synthesized using our boronic acid building block), researchers can block this deubiquitination step. This traps FANCD2/FANCI in a hyper-ubiquitinated state, completely stalling the DNA repair machinery[7]. Consequently, cancer cells—particularly those with elevated RAD18 levels, BRCA mutations, or Triple-Negative Breast Cancer (TNBC) profiles—are driven into apoptosis due to unresolved genomic instability[4].
Mechanism of USP1 inhibitors disrupting FANCD2/I deubiquitination and DNA repair in cancer.
Sources
- 1. 2225169-89-9 Cas No. | (2-Cyclopropyl-6-methoxyphenyl)boronic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 4. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 5. The other side of the coin: protein deubiquitination by Ubiquitin-Specific Protease 1 in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
